molecular formula C14H12BrNO B084606 N-(3-bromophenyl)-2-phenylacetamide CAS No. 13140-73-3

N-(3-bromophenyl)-2-phenylacetamide

Cat. No. B084606
CAS RN: 13140-73-3
M. Wt: 290.15 g/mol
InChI Key: JOFHAUBXFFVEOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(3-bromophenyl)-2-phenylacetamide, a compound with interesting properties, has been synthesized through various methods. A notable method involves microwave-assisted synthesis, a process facilitating the condensation of N-acylisatin or N-propionylisatin with aniline derivatives. This approach results in several derivatives, including N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, characterized by IR and NMR spectroscopy (Ghazzali et al., 2012). Another synthesis method involves a one-pot synthesis of related acetamide derivatives, characterized by single crystal X-ray diffraction, IR, 1H, and 13C NMR techniques (Bai et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, 2-Bromo-N,N-diphenylacetamide, a related compound, has been used to create thio and selenoether ligands, with their structures determined by NMR spectroscopy, IR spectroscopy, and X-ray diffraction (Singh & Singh, 2017).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions, especially in the formation of complexes and nanoparticles. For instance, Palladium(II) complexes of N,N-diphenylacetamide based thio/selenoethers have been synthesized, showing good catalytic activity for Suzuki-Miyaura and C-O coupling reactions (Singh & Singh, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are integral to understanding their behavior. Specific studies on compounds like N-Methylphenylacetamide have explored interactions between NH and phenyl groups, influencing physical properties like solubility and crystallinity (Suzuki et al., 1960).

Scientific Research Applications

Paracetamol Mechanisms of Action and Therapeutic Use

Paracetamol (acetaminophen) is extensively studied for its analgesic and antipyretic effects. The drug's precise pharmacodynamics are complex and not fully understood, with the central nervous system being a significant site of action. Paracetamol's safety profile is generally favorable, but its metabolism can produce a toxic metabolite, N-acetyl-p-benzo-quinone imine (NAPQI), highlighting the importance of careful dosage administration to avoid toxicity (Marzuillo, Guarino, & Barbi, 2014).

Paracetamol Metabolism and Genetic Differences

Variability in paracetamol's metabolism and the susceptibility to its toxic effects may be linked to genetic differences among individuals. These differences can influence the drug's efficacy and the risk of adverse effects, emphasizing the need for personalized medicine approaches in managing paracetamol therapy (Zhao & Pickering, 2011).

Hepatotoxicity and Environmental Impact

The hepatotoxic effects of paracetamol and its environmental presence as a micropollutant have been subjects of concern. Paracetamol's widespread use and disposal lead to its accumulation in natural waters, posing challenges for water treatment and environmental health (Vo et al., 2019).

Research on Related Compounds

Research on the synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, showcases the chemical versatility and potential applications of bromophenyl derivatives in medicinal chemistry (Qiu et al., 2009).

properties

IUPAC Name

N-(3-bromophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHAUBXFFVEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351806
Record name N-(3-bromophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-phenylacetamide

CAS RN

13140-73-3
Record name N-(3-bromophenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromoaniline (3.21 g, 18.60 mmol) in dry tetrahydrofuran (45 mL) were added triethylamine (2.82 g, 27.91 mmol) and phenylacetyl chloride 93.45 g, 22.30 mmol) at 0° C. The reaction warmed to room temperature and stirred for 4 h. The reaction mixture was treated with 2.0 N aqueous hydrochloric acid (20 mL) at 0° C. and diluted with ethyl acetate (300 mL). The organic layer was washed with water (20 mL), saturated aqueous sodium bicarbonate (50 mL) and saturated aqueous sodium chloride (50 mL), dried over magnesium sulfate, filtered, and concentrated to afford crude N-(3-bromophenyl)-2-phenylacetamide (4.84 g, 86% yield) which was used in the next step without any further purification.
Quantity
3.21 g
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reactant
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2.82 g
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93.45 g
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45 mL
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20 mL
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

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